1-(3-Bromophenyl)-1H-pyrazole
Overview
Description
The compound "1-(3-Bromophenyl)-1H-pyrazole" is a derivative of the pyrazole class, which is characterized by a 5-membered ring containing two nitrogen atoms at positions 1 and 2 of the ring. The presence of a bromophenyl group at the 3-position indicates the potential for significant interactions due to the halogen's electronegativity and size.
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the reaction of hydrazines with 1,3-dicarbonyl compounds. In the case of bromophenyl-substituted pyrazoles, a brominated precursor is typically required. For example, the synthesis of related compounds has been reported using oxidative cyclization with copper acetate as a catalyst , or through multicomponent transformations involving the use of an electrogenerated anion of ethanol as the base . These methods highlight the versatility and reactivity of pyrazole compounds under various synthetic conditions.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be elucidated using techniques such as X-ray diffraction , NMR spectroscopy , and computational methods like DFT . These studies reveal the geometry of the molecule, the conformation of the rings, and the electronic distribution within the molecule. For instance, the pyrazole ring can adopt different conformations, and the substituents can significantly influence the overall molecular shape and stability .
Chemical Reactions Analysis
Pyrazole derivatives can participate in various chemical reactions due to their reactive sites, such as the nitrogen atoms and the substituents on the phenyl ring. The bromine atom can act as a good leaving group or participate in electrophilic aromatic substitution reactions. The reactivity of these compounds can be further explored through their behavior in multicomponent reactions or their potential to form complexes with metals .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives, such as solvatochromism , vibrational frequencies , and electronic absorption , can be studied using spectroscopic methods. These properties are influenced by the molecular structure and the nature of the substituents. For example, the presence of a bromophenyl group can affect the molecule's dipole moment, solubility, and photophysical behavior . Additionally, computational studies can provide insights into the molecule's electronic properties, such as HOMO-LUMO gaps and charge transfer .
Scientific Research Applications
Antiproliferative Agents
1-(3-Bromophenyl)-1H-pyrazole derivatives have been explored for their potential as antiproliferative agents, particularly in the context of cancer treatment. A study by Ananda et al. (2017) synthesized novel 1-aryl-3, 5-bis(het)aryl pyrazole derivatives and found that certain compounds exhibited significant cytotoxic effects against breast cancer and leukemic cells. These compounds demonstrated the ability to induce cell death by activating apoptosis in cancer cells, highlighting their potential as small molecule inhibitors for leukemia and breast cancer treatment (Ananda et al., 2017).
Cytotoxic Activity Against Tumor Cell Lines
Further research into 1,3,4-trisubstituted pyrazole derivatives, starting from chalcone derivatives of 3-(4-bromophenyl)-1H-pyrazole, has been conducted. Srour et al. (2018) synthesized new derivatives and assessed their in-vitro anti-cancer activity against various human cancer cell lines. Some compounds displayed significant activity, offering a foundation for the development of potent anti-cancer agents (Srour et al., 2018).
Molecular Structure and Crystallography
The molecular structure of this compound derivatives has also been a subject of study. For example, Suresh et al. (2012) analyzed the structure of a related compound, which revealed insights into the compound's crystallography and potential interactions (Suresh et al., 2012).
Fluorescence and Spectroscopic Studies
Ibrahim et al. (2016) investigated the fluorescence properties of certain pyrazoline derivatives, including those with bromophenyl groups. Their research provided insights into the electronic and spectroscopic properties of these compounds, which can be valuable in various scientific and industrial applications (Ibrahim et al., 2016).
Photophysical Studies
Another study by Singh et al. (2013) focused on the photophysical properties of a specific this compound derivative. This study contributed to understanding the interactions of these compounds in different solvents and their potential applications in materials science and photonics (Singh et al., 2013).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
1-(3-Bromophenyl)-1H-pyrazole is known to target the mitogen-activated protein kinase 10 . This kinase plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis.
Mode of Action
This interaction can result in alterations in the signaling pathways regulated by the kinase, thereby affecting cellular functions .
Biochemical Pathways
These pathways are involved in a wide range of cellular processes, including cell growth, differentiation, and apoptosis .
Result of Action
Given its target, it is likely to influence cellular processes such as cell proliferation, differentiation, and apoptosis .
properties
IUPAC Name |
1-(3-bromophenyl)pyrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2/c10-8-3-1-4-9(7-8)12-6-2-5-11-12/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUWAIOZTKMAIPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)N2C=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10427805 | |
Record name | 1-(3-Bromophenyl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10427805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
294877-33-1 | |
Record name | 1-(3-Bromophenyl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10427805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(3-Bromo-phenyl)-1H-pyrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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